molecular formula C21H24ClN5O2S B4383928 2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE

Cat. No.: B4383928
M. Wt: 446.0 g/mol
InChI Key: UQDXUYJOVFMIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a pyrazole ring, and a cyclohexylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones under oxidative conditions.

    Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone and pyrazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the pyrazole ring can interact with various biological targets, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[2-(4-chloropyrazol-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2S/c22-15-12-23-26(13-15)10-11-27-20(29)17-8-4-5-9-18(17)25-21(27)30-14-19(28)24-16-6-2-1-3-7-16/h4-5,8-9,12-13,16H,1-3,6-7,10-11,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDXUYJOVFMIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE

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